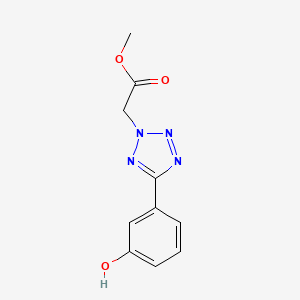
1-Ethoxy-4-iodo-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy-4-iodo-2-methylbenzene is an organic compound with the molecular formula C9H11IO It is a derivative of toluene, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an ethoxy group (-OCH2CH3) and an iodine atom, respectively
準備方法
Synthetic Routes and Reaction Conditions
1-Ethoxy-4-iodo-2-methylbenzene can be synthesized through several methods. One common approach involves the iodination of 2-ethoxytoluene. This process typically uses iodine (I2) and a suitable oxidizing agent, such as nitric acid (HNO3), to facilitate the electrophilic aromatic substitution reaction. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 2-ethoxy-5-iodotoluene may involve similar iodination reactions but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques might be employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
1-Ethoxy-4-iodo-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide ions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group using palladium catalysts and boron reagents.
Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert it to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are employed under mild conditions, often in the presence of a base like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted toluenes, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds or styrenes, depending on the coupling partner.
Oxidation: Products include ethoxybenzaldehyde or ethoxybenzoic acid.
科学的研究の応用
1-Ethoxy-4-iodo-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly as an intermediate in the synthesis of biologically active compounds.
作用機序
The mechanism of action of 2-ethoxy-5-iodotoluene in chemical reactions involves its ability to undergo electrophilic aromatic substitution and coupling reactionsThe ethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in different reactions .
類似化合物との比較
Similar Compounds
2-Ethoxy-4-iodotoluene: Similar structure but with the iodine atom at the 4-position.
2-Methoxy-5-iodotoluene: Similar structure but with a methoxy group (-OCH3) instead of an ethoxy group.
2-Ethoxy-5-bromotoluene: Similar structure but with a bromine atom instead of iodine.
Uniqueness
1-Ethoxy-4-iodo-2-methylbenzene is unique due to the combination of the ethoxy group and iodine atom, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethoxy group can influence the electronic properties of the benzene ring, making it more reactive towards electrophilic substitution. Additionally, the iodine atom’s larger size and better leaving group ability compared to bromine or chlorine make it particularly useful in coupling reactions .
特性
分子式 |
C9H11IO |
|---|---|
分子量 |
262.09 g/mol |
IUPAC名 |
1-ethoxy-4-iodo-2-methylbenzene |
InChI |
InChI=1S/C9H11IO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3H2,1-2H3 |
InChIキー |
WQXIUVVXDKPQMZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B8704504.png)







